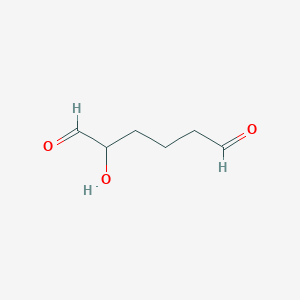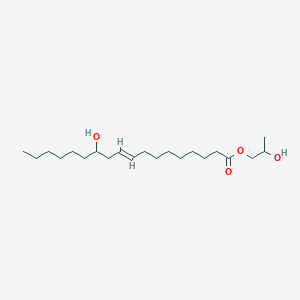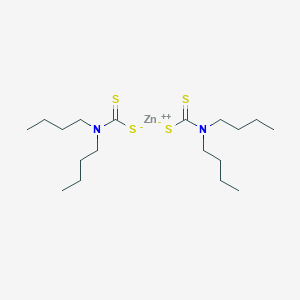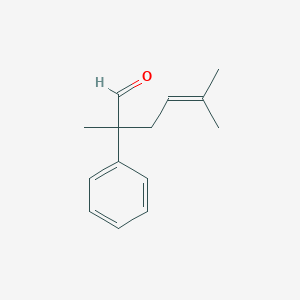
2,5-Dimethyl-2-phenylhex-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-2-phenylhex-4-enal, also known as DMPO, is a stable free radical scavenger that has gained significant attention in scientific research due to its unique properties. DMPO is a versatile compound that can be synthesized through various methods and has been utilized in a wide range of applications, including biochemical and physiological studies, as well as in the field of drug discovery.
Wirkmechanismus
2,5-Dimethyl-2-phenylhex-4-enal acts as a free radical scavenger by trapping free radicals and forming stable adducts. 2,5-Dimethyl-2-phenylhex-4-enal has a high affinity for trapping hydroxyl radicals, superoxide radicals, and peroxyl radicals. The adducts formed by 2,5-Dimethyl-2-phenylhex-4-enal can be detected and quantified through various methods, including electron spin resonance spectroscopy.
Biochemische Und Physiologische Effekte
2,5-Dimethyl-2-phenylhex-4-enal has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various systems, including neuronal cells, liver cells, and cardiovascular cells. 2,5-Dimethyl-2-phenylhex-4-enal has also been shown to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dimethyl-2-phenylhex-4-enal has several advantages for lab experiments, including its stability and ease of detection. 2,5-Dimethyl-2-phenylhex-4-enal is also a relatively inexpensive compound and can be synthesized with high yields and purity. However, 2,5-Dimethyl-2-phenylhex-4-enal has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 2,5-Dimethyl-2-phenylhex-4-enal. One area of interest is the development of new methods for the synthesis of 2,5-Dimethyl-2-phenylhex-4-enal with improved yields and purity. Another area of interest is the study of the effects of 2,5-Dimethyl-2-phenylhex-4-enal on various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of new methods for the detection and quantification of 2,5-Dimethyl-2-phenylhex-4-enal adducts could lead to new insights into the role of free radicals and oxidative stress in various diseases.
Synthesemethoden
2,5-Dimethyl-2-phenylhex-4-enal can be synthesized through various methods, including the reaction of 2,5-dimethyl-2-hexene with phenylacetylene in the presence of a palladium catalyst, or by the reaction of 2,5-dimethyl-2-hexene with phenylacetylene in the presence of a copper catalyst. Another method involves the reaction of 2,5-dimethyl-2-hexene with phenylacetylene in the presence of a nickel catalyst. These methods have been utilized in the synthesis of 2,5-Dimethyl-2-phenylhex-4-enal with high yields and purity.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-2-phenylhex-4-enal has been extensively utilized in scientific research due to its unique properties. It has been utilized as a spin trap for the detection of free radicals in various systems, including biological systems. 2,5-Dimethyl-2-phenylhex-4-enal has also been utilized in the study of oxidative stress and its role in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 2,5-Dimethyl-2-phenylhex-4-enal has also been utilized in the study of the mechanism of action of various drugs and their effects on free radicals and oxidative stress.
Eigenschaften
CAS-Nummer |
1015-18-5 |
|---|---|
Produktname |
2,5-Dimethyl-2-phenylhex-4-enal |
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
2,5-dimethyl-2-phenylhex-4-enal |
InChI |
InChI=1S/C14H18O/c1-12(2)9-10-14(3,11-15)13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3 |
InChI-Schlüssel |
FFQYYVDIFVWGPB-UHFFFAOYSA-N |
SMILES |
CC(=CCC(C)(C=O)C1=CC=CC=C1)C |
Kanonische SMILES |
CC(=CCC(C)(C=O)C1=CC=CC=C1)C |
Synonyme |
2,5-Dimethyl-2-phenyl-4-hexal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



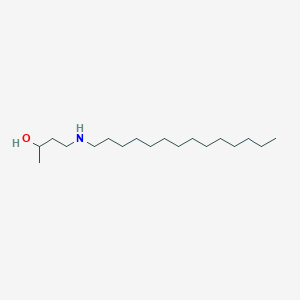
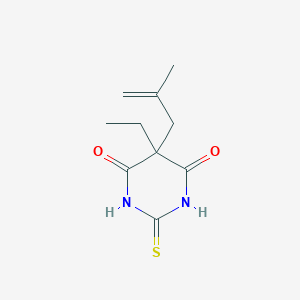
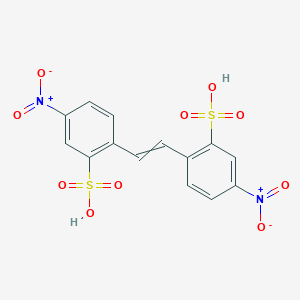
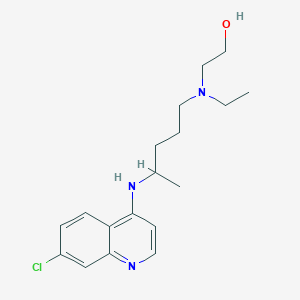
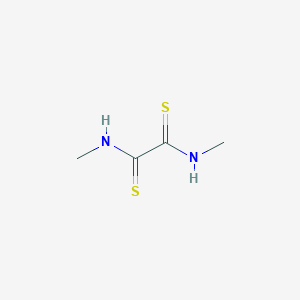
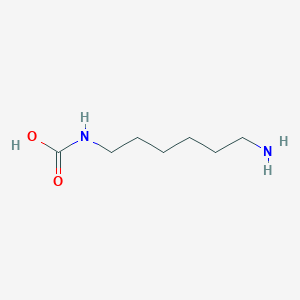
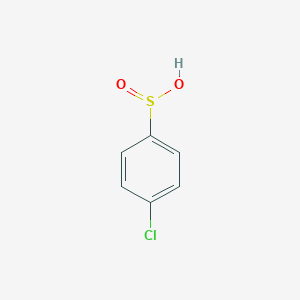
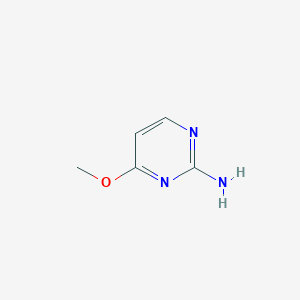
![1-Oxa-4-thiaspiro[4.4]nonane](/img/structure/B89510.png)

